molecular formula C18H14ClF3N4O4 B11695626 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2Z)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2Z)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11695626
M. Wt: 442.8 g/mol
InChI Key: XGYFDEOYVJUJBL-RMORIDSASA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a chloro, trifluoromethyl, nitro, and hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chloro-5-(trifluoromethyl)benzaldehyde and 3-nitrobenzaldehyde hydrazone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then acylated with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{N’-[(Z)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C18H14ClF3N4O4

Molecular Weight

442.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[(Z)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H14ClF3N4O4/c19-14-5-4-12(18(20,21)22)9-15(14)24-16(27)6-7-17(28)25-23-10-11-2-1-3-13(8-11)26(29)30/h1-5,8-10H,6-7H2,(H,24,27)(H,25,28)/b23-10-

InChI Key

XGYFDEOYVJUJBL-RMORIDSASA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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